2-Chloro-1-phenylethanol
Description
Spectroscopic Data
The structural features of this compound can be confirmed through various spectroscopic techniques. Infrared (FTIR) spectroscopy is used for the identification of its functional groups, with the data expected to conform to its known structure. thermofisher.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of the atoms. tcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937321 | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-30-2 | |
| Record name | α-(Chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40937321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-CHLORO-1-PHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M3294M16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 2 Chloro 1 Phenylethanol
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a powerful strategy for producing enantiopure compounds. nih.gov Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, is particularly advantageous for its high chemo-, regio-, and stereoselectivity under environmentally friendly conditions. nih.gov The asymmetric reduction of the prochiral ketone 2-chloroacetophenone (B165298) is a direct and highly attractive biocatalytic route to optically active 2-chloro-1-phenylethanol. nih.govmdpi.com
Asymmetric Reduction of 2-Chloroacetophenone
The core of the biocatalytic synthesis of this compound lies in the asymmetric reduction of 2-chloroacetophenone. This transformation is effectively catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs), which facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the ketone's carbonyl group. kfupm.edu.sa
Alcohol dehydrogenases are versatile biocatalysts widely used for the asymmetric reduction of ketones to their corresponding chiral alcohols. kfupm.edu.sa The stereochemical outcome of these reductions is often predictable by Prelog's rule, which generally results in the formation of (S)-alcohols. acs.org However, through protein engineering and the discovery of novel enzymes, ADHs that produce the anti-Prelog (R)-enantiomer are also available, providing access to both enantiomers of a target alcohol. mdpi.com
Alcohol dehydrogenase from Lactobacillus kefir (LkDH) is a well-studied enzyme used in the asymmetric reduction of ketones. mdpi.comresearchgate.net Wild-type LkDH, along with engineered mutants, has been successfully employed in the synthesis of enantiopure this compound.
In one study, LkDH was used in a "1-pot, 2-step" chemoenzymatic process to produce (S)-styrene oxide from α-chloroacetophenone. nih.gov The first step involved the asymmetric reduction of the ketone to (S)-2-chloro-1-phenylethanol. This reaction yielded the product with a 99% analytical yield and a high enantiomeric excess (ee) of 97.8%. nih.gov
To access the (R)-enantiomer, a semi-rational strategy of active pocket iterative saturation mutagenesis was applied to LkDH. nih.gov A resulting mutant, muDH2 (with mutations F147L/Y190P/A202F/M206H/V196L/S96D/K97V), exhibited inverted enantioselectivity, producing (R)-2-chloro-1-phenylethanol. nih.gov This mutant enabled the preparation of the (R)-enantiomer with a 98.1% ee and 99.0% analytical yield. nih.gov The ability to reverse the enzyme's stereopreference through mutation provides a powerful tool for synthesizing both enantiomers of a chiral alcohol from the same precursor. nih.govresearchgate.net
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Analytical Yield |
| LkDH (wild-type) | α-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 97.8% | 99% |
| muDH2 (LkDH mutant) | α-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 98.1% | 99% |
Secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) is another important ADH, valued for its thermal stability and tolerance to organic solvents. nih.gov While the wild-type enzyme has a limited substrate scope, various mutants have been developed to expand its utility, particularly for the reduction of bulky substrates like 2-haloacetophenones. nih.govacs.org
Recent research has focused on designing TeSADH mutants to achieve enantiocomplementary synthesis of 2-halo-1-arylethanols. acs.org By mutating amino acid residues lining the enzyme's binding pocket, researchers can alter substrate accommodation and stereopreference. acs.org For the asymmetric reduction of 2-chloroacetophenone, several TeSADH mutants successfully produced (S)-2-chloro-1-phenylethanol with high conversions and enantioselectivities greater than 99%. nih.gov
A study investigating various mutants found that the asymmetric reduction of unsubstituted 2-chloroacetophenone resulted in the production of the (S)-halohydrin. nih.govnih.gov The specific performance of different mutants highlights the potential for fine-tuning the catalyst for optimal results. nih.govacs.org For instance, the ΔP84/A85G mutant was shown to yield (S)-2-halo-1-arylethanols with high enantiopurity, following an anti-Prelog reduction pathway. nih.gov
| TeSADH Mutant | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) |
| Various Mutants | 2-Chloroacetophenone | (S) | High | >99% |
| ΔP84/A85G | 2-Haloacetophenones | (S) | High | High |
Horse Liver Alcohol Dehydrogenase (HLADH) is a classic, commercially available biocatalyst known for its broad substrate specificity. kfupm.edu.sadss.go.th It has been utilized as a mechanistic probe for the reduction of α-haloacetophenones. dss.go.th In the presence of the cofactor NADH, HLADH catalyzes the reduction of 2-chloroacetophenone to optically active 1-phenyl-2-haloethanol. dss.go.th This enzymatic reduction demonstrates enantioselectivity, which is a key indicator of a biological hydride transfer mechanism. dss.go.th
Marine-Derived Fungi Biotransformation
Marine-derived fungi represent a vast and largely untapped source of novel biocatalysts, adapted to thrive in unique and extreme environments. unifap.br These microorganisms have demonstrated potential in the biotransformation of various substrates, including the asymmetric reduction of ketones. frontiersin.orgnih.gov
Several studies have explored the use of whole cells of marine-derived fungi for the reduction of α-chloroacetophenone to this compound. frontiersin.orgresearchgate.net In one investigation, various marine fungi were screened for this transformation, resulting in the production of (S)-(−)-2-chloro-1-phenylethanol with varying yields and enantiomeric excesses. frontiersin.orgnih.gov It was noted that the fungi were only able to perform the reduction when cultured in a medium with a high concentration of chloride ions, suggesting an adaptation to their marine habitat. frontiersin.orgnih.gov
Another study reported the synthesis of α-chloroacetophenones followed by their reduction using whole cells of five marine-derived fungi, including Penicillium citrinum CBMAI 1186 and Aspergillus sydowii CBMAI 935. researchgate.net These biocatalytic reductions yielded the corresponding chlorohydrins with good conversion rates (32–97%) and enantioselectivities (60–94%), predominantly producing the (S)-alcohols. researchgate.net This research highlights the potential of marine fungi as effective whole-cell biocatalysts for producing enantio-enriched chlorohydrins. researchgate.net
| Fungal Strain | Substrate | Product | Conversion | Enantioselectivity (ee) |
| Various marine fungi | α-Chloroacetophenone | (S)-(−)-2-Chloro-1-phenylethanol | Variable | Variable |
| P. citrinum, A. sydowii, et al. | α-Chloroacetophenones | (S)-Chlorohydrins | 32-97% | 60-94% |
TeSADH Mutants
Baker's Yeast (Saccharomyces cerevisiae) Reduction
The use of baker's yeast (Saccharomyces cerevisiae) as a whole-cell biocatalyst for the asymmetric reduction of prochiral ketones is a well-established, cost-effective, and environmentally benign method. researchgate.netgoogle.com In the synthesis of this compound, specific strains of Saccharomyces cerevisiae have demonstrated high efficiency and stereoselectivity in reducing 2-chloroacetophenone.
One particularly effective strain, Saccharomyces cerevisiae B5, has been identified for its superior reduction activity and stereoselectivity, yielding high optical purity (R)-2-chloro-1-phenylethanol. researchgate.netnih.gov This biotransformation offers significant advantages over chemical methods by providing high stereoselectivity under mild reaction conditions. google.com
The efficiency of the baker's yeast reduction is significantly influenced by the presence of co-substrates, which are crucial for the regeneration of the nicotinamide (B372718) cofactor NADH (Nicotinamide Adenine Dinucleotide), essential for the enzymatic reduction process. nih.govrsc.org
A variety of co-substrates have been investigated to enhance the yield and stereoselectivity of the reduction of 2-chloroacetophenone. Among them, ethanol (B145695) has been identified as the optimal co-substrate. nih.govresearchgate.net The addition of 5% (v/v) ethanol was found to increase the product yield from 17% to 74%. nih.gov The oxidation of ethanol to acetaldehyde (B116499) by yeast alcohol dehydrogenase regenerates the NADH required by the carbonyl reductases to reduce the ketone.
Other co-substrates such as methanol, 2-propanol, 1-butanol, glucose, and glycerol (B35011) also promote the formation of (R)-2-chloro-1-phenylethanol. nih.gov Conversely, lactic acid has been shown to inhibit the enzymatic activity. nih.gov The choice of co-substrate is critical, as it can influence not only the reaction rate and yield but also the enantiomeric excess (e.e.) of the final product. For instance, while glucose is an effective co-substrate for cofactor regeneration, ethanol proved to be superior for this specific transformation. nih.govnih.gov
| Co-substrate | Effect on Reaction | Optimal Concentration | Reference |
| Ethanol | Significantly increases product yield; Best co-substrate | 5% (v/v) | nih.govresearchgate.net |
| Methanol | Favors product formation | Not specified | nih.gov |
| 2-Propanol | Favors product formation | Not specified | nih.gov |
| 1-Butanol | Favors product formation | Not specified | nih.gov |
| Glucose | Favors product formation; Aids in NADPH regeneration | 0.3 mol/L (in other systems) | nih.gov |
| Glycerol | Favors product formation | Not specified | nih.gov |
| Lactic Acid | Inhibits enzyme activity | Not applicable | nih.gov |
The performance of the whole-cell biocatalytic reduction using Saccharomyces cerevisiae is highly dependent on the optimization of key reaction parameters. These include pH, temperature, and the concentrations of both the yeast cells and the substrate, 2-chloroacetophenone.
Optimal conditions have been identified to maximize both the yield and the enantioselectivity of (R)-2-chloro-1-phenylethanol. Research has shown that a pH of 8.0 and a temperature of 25°C are ideal for the bioconversion catalyzed by S. cerevisiae B5. researchgate.netnih.gov Under these conditions, an enantiomeric excess of 100% for the (R)-enantiomer can be achieved. nih.gov
The product yield is directly correlated with the concentration of the biocatalyst. An increase in the concentration of Saccharomyces cerevisiae B5 leads to a higher yield. nih.gov A complete conversion, reaching a 100% yield, was observed when the cell concentration (dry weight) was 10.75 g/L with a substrate concentration of 1 g/L (6.47 mmol/L) of 2-chloroacetophenone over a 24-hour period. researchgate.netnih.gov
| Parameter | Optimal Value | Outcome | Reference |
| pH | 8.0 | 100% e.e. | researchgate.netnih.gov |
| Temperature | 25 °C | 100% e.e. | researchgate.netnih.gov |
| Cell Concentration (dry weight) | 10.75 g/L | 100% yield | researchgate.netnih.gov |
| Substrate Concentration | 1 g/L (6.47 mmol/L) | 100% yield | researchgate.netnih.gov |
| Reaction Time | 24 hours | >99% yield and e.e. | researchgate.net |
Kinetic Resolution Approaches
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other.
Enzymatic kinetic resolution (EKR) is a powerful tool for obtaining enantiopure alcohols, including this compound. Lipases are commonly employed enzymes for this purpose due to their stereoselectivity in catalyzing acylation reactions.
The lipase (B570770) from Pseudomonas sp. has been successfully used for the efficient resolution of racemic this compound. thieme-connect.de In a study using toluene (B28343) as the solvent and 4-chlorophenyl acetate (B1210297) as the acyl-transfer reagent, this kinetic resolution yielded the acetylated ester, (S)-2-chloro-1-phenylethyl acetate, in 42% yield with a high enantiomeric excess of 98%. thieme-connect.de The remaining unreacted alcohol, (R)-2-chloro-1-phenylethanol, was recovered with a 71% e.e. thieme-connect.de
Similarly, Amano AK lipase from Pseudomonas fluorescens has been immobilized on silk fibroin spheres for the EKR of racemic this compound. rsc.org This immobilized system demonstrated excellent enantioselectivity (E > 200), producing the (S)-acetate with 99% e.e. at 26% conversion after 48 hours. rsc.org
| Enzyme | Acyl Donor | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Pseudomonas sp. lipase | 4-Chlorophenyl acetate | (S)-2-chloro-1-phenylethyl acetate | 42% | 98% | thieme-connect.de |
| Pseudomonas sp. lipase | 4-Chlorophenyl acetate | (R)-2-chloro-1-phenylethanol | Not specified | 71% | thieme-connect.de |
| P. fluorescens lipase (immobilized) | Vinyl acetate | (S)-2-chloro-1-phenylethyl acetate | 26% (conversion) | 99% | rsc.org |
While kinetic resolution is effective, its theoretical maximum yield for a single enantiomer is limited to 50%. Deracemization strategies overcome this limitation by converting the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield.
One approach involves a dynamic kinetic resolution (DKR), which combines the enzymatic resolution with an in-situ racemization of the less reactive enantiomer. The racemization of (R)-2-chloro-1-phenylethanol has been achieved using a ruthenium catalyst. thieme-connect.de When the Pseudomonas sp. lipase-catalyzed resolution was combined with this ruthenium catalyst, the yield of the (S)-ester improved significantly to 74% with a 96% e.e. thieme-connect.de Another DKR process in a hydrofluorocarbon solvent using a ruthenium catalyst and Novozym 435 yielded the product with 72% yield and 80% e.e. google.com
More recently, a one-pot, two-step deracemization sequence has been developed. researchgate.netresearchgate.net This method combines a photocatalytic oxidation of the alcohol to the corresponding ketone with a subsequent stereoselective bioreduction using alcohol dehydrogenases (ADHs). researchgate.netresearchgate.net This strategy was successfully applied to 2-chloro-1-arylethanols, yielding enantiopure (R)- and (S)-β-halohydrins. researchgate.netresearchgate.net
Enzymatic Resolution (e.g., Pseudomonas sp. lipase)
Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes intact microbial cells, which contain the necessary enzymes and cofactors for a specific transformation. This approach avoids the need for costly enzyme purification and cofactor addition, making it an economically attractive option for industrial-scale synthesis. rsc.org
The previously discussed use of Saccharomyces cerevisiae B5 is a prominent example of whole-cell biocatalysis for producing (R)-2-chloro-1-phenylethanol. researchgate.netnih.gov Beyond yeast, other microbial systems have been engineered and identified for this purpose. Recombinant Escherichia coli cells overexpressing a carbonyl reductase from Yarrowia lipolytica have been shown to efficiently reduce α-chloroacetophenone. researchgate.net Using 2-propanol as a co-substrate, these cells achieved a 99% conversion and 99% e.e. for (R)-2-chloro-1-phenylethanol at a substrate concentration of 50 mM. researchgate.net
The discovery of new microbial strains with unique selectivities continues to expand the biocatalytic toolbox. For instance, Bacillus cereus TQ-2 was identified as a whole-cell biocatalyst that follows an anti-Prelog selectivity, producing (R)-1-phenylethanol from acetophenone (B1666503). mdpi.com The application of such diverse whole-cell systems, including those with engineered alcohol dehydrogenases, provides a versatile platform for the synthesis of specific enantiomers of chiral alcohols like this compound. nih.govlookchem.com
Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for producing chiral alcohols, including this compound, from their corresponding prochiral ketones. scielo.brcjcatal.com This technique offers advantages such as operational simplicity and the use of inexpensive hydrogen sources. cjcatal.com The process typically involves a transition metal complex with a chiral ligand that facilitates the enantioselective transfer of a hydride from a hydrogen donor (like formic acid or isopropanol) to the ketone.
Among the various catalysts developed, chiral Rhodium(III) complexes have demonstrated exceptional reactivity and enantioselectivity. A standout catalyst is the well-defined complex, CpRhCl[(R,R)-Tsdpen] (where Cp = pentamethylcyclopentadienyl and (R,R)-TsDPEN = (1R,2R)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine). acs.orgscispace.com This catalyst has proven to be highly efficient for the asymmetric transfer hydrogenation of 2-chloroacetophenone. acs.org
The reaction, utilizing a 5:2 formic acid/triethylamine azeotropic mixture as the hydrogen source, proceeds rapidly and with high selectivity. acs.org Research has shown that the reduction of 2-chloroacetophenone using this rhodium catalyst can achieve quantitative yields and excellent enantiomeric excess (ee). acs.orgscispace.com For instance, the reaction can yield (R)-2-chloro-1-phenylethanol with 97% ee in over 99% yield within just one hour at room temperature. acs.org The performance of this preformed, isolable rhodium complex is significantly superior in both reaction rate and enantioselectivity compared to catalysts generated in situ. acs.org The high efficiency is notable even at very low catalyst loadings, with substrate/catalyst (S/C) ratios reaching up to 5000, where the initial turnover frequency (TOF) can exceed 2500 h⁻¹. acs.org This robust reactivity is attributed to the coordinatively saturated nature of the diamine-based Cp*Rh(III) hydride complexes, which allows for a carbonyl group-selective transformation without interference from the adjacent chloro group. acs.org
| Substrate/Catalyst (S/C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| 100 | 0.5 | >99 | 97 | R |
| 1000 | 1 | >99 | 97 | R |
| 5000 | 3 | >99 | 96 | R |
The electronic properties of substituents on the aromatic ring of the substrate can significantly influence the enantioselectivity of asymmetric hydrogenation reactions. researchgate.netnih.govacs.org In general, the electronic nature of the catalyst's ligand and the substrate both play crucial roles. researchgate.netresearchgate.net For many catalytic systems, ligands with electron-donating groups tend to enhance enantiodifferentiation, leading to higher enantioselectivity. researchgate.netacs.org
In the specific case of the asymmetric reduction of ring-substituted 2-chloroacetophenones catalyzed by Cp*RhCl[(R,R)-Tsdpen], the catalyst demonstrates remarkable robustness and high enantioselectivity across a range of substrates with both electron-donating and electron-withdrawing substituents. acs.orgscispace.com The reduction of various substituted 2-chloroacetophenones proceeds rapidly to yield the corresponding chiral alcohols in high yields (80–99%) and with excellent enantioselectivity (92–98% ee). scispace.com This indicates that the catalyst's effectiveness is not highly sensitive to the electronic properties of the substituent on the phenyl ring of the substrate, consistently delivering high levels of stereochemical control. acs.org
| Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| H | >99 | 97 |
| p-CH₃O | 95 | 98 |
| m-CH₃O | 80 | 97 |
| p-Cl | 99 | 96 |
| m-Cl | 99 | 97 |
| m-CF₃ | 99 | 96 |
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign routes to this compound. These approaches aim to reduce waste, avoid harsh reagents, and improve atom economy.
Electroorganic synthesis presents a green alternative to conventional chemical methods by using electricity to drive reactions, thus minimizing the use of chemical oxidants or reductants. cardiff.ac.ukresearchgate.net The synthesis of this compound or its immediate precursor can be approached via electrochemical methods. One such method is the electrochemical oxychlorination of styrene (B11656). cardiff.ac.uk In this process, which can be part of a paired electrolysis system, styrene undergoes vicinal functionalization. Research into the cobalt-catalyzed electrochemical paired oxychlorination of styrene has identified this compound as a key intermediate or side product in the formation of 2-chloroacetophenone. cardiff.ac.uk The mechanism involves the reduction of molecular oxygen at the cathode to form a superoxide (B77818) ion, which reacts with a carbon-centered radical intermediate derived from styrene. cardiff.ac.uk While the primary goal of that particular study was the ketone, the detection of the alcohol highlights the viability of electrosynthesis in accessing this class of compounds.
Another green electrochemical approach involves the deprotonation of halohydrins to generate halo-alkoxides, which can then be used for further reactions, such as CO2 capture and conversion into cyclic carbonates. nih.gov This demonstrates the potential of using electrochemical activation to create reactive species from halohydrins in an environmentally friendly manner.
The direct vicinal functionalization of olefins is a fundamental strategy for preparing halohydrins. For the synthesis of this compound, the corresponding olefin is styrene. A green chemistry approach to this transformation involves the oxidative chlorination of styrene using a mixture of sodium chloride and sodium perborate (B1237305) in glacial acetic acid. researchgate.net This method provides a mild and effective route for the 1,2-functionalization of the alkene, adding a chlorine atom and a hydroxyl group across the double bond to form the target chlorohydrin. researchgate.net This process avoids the use of more hazardous halogenating agents.
Reaction Pathways and Mechanisms Involving 2 Chloro 1 Phenylethanol
Dehalogenation Reactions
Dehalogenation is a key transformation of 2-Chloro-1-phenylethanol, involving the removal of the chlorine atom. This process can be efficiently catalyzed by specific enzymes, leading to the formation of an epoxide.
Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the intramolecular cyclization of halohydrins to their corresponding epoxides. thieme-connect.de This reaction proceeds via an intramolecular SN2-type mechanism, where the hydroxyl group acts as a nucleophile, displacing the adjacent halogen atom. thieme-connect.de The enzyme provides a specific environment that facilitates this transformation with high regio- and enantioselectivity. thieme-connect.de
Among the various HHDHs, the enzyme HheC, isolated from Agrobacterium radiobacter AD1, has been extensively studied for its catalytic activity on this compound. nih.govnih.gov HheC is known for its high enzymatic activity and, notably, its pronounced R-enantioselectivity towards a range of aromatic substrates, including this compound. nih.gov This makes it a valuable biocatalyst for the kinetic resolution of racemic mixtures of this compound, yielding optically pure epoxides and β-substituted alcohols. nih.gov The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily but, unlike most members, does not require an NAD(P)H cofactor for its catalytic activity. embopress.org
Enzymatic Dehalogenation by Halohydrin Dehalogenases (HHDHs)
HheC from *Agrobacterium radiobacter AD1*
Catalytic Triad (B1167595) Mechanism (Ser132-Tyr145-Arg149)
The catalytic activity of HheC is centered around a conserved catalytic triad composed of Serine-132, Tyrosine-145, and Arginine-149. rug.nlnih.gov Structural and computational studies have elucidated the roles of these residues in the dehalogenation mechanism. rug.nlnih.govresearchgate.net The substrate, this compound, binds in the active site such that its hydroxyl group is positioned in proximity to Ser132 and Tyr145. rug.nl
The reaction is initiated by Tyr145, which acts as a general base, abstracting a proton from the hydroxyl group of the halohydrin. nih.govresearchgate.net This proton abstraction is facilitated by a hydrogen bond network involving Ser132 and Arg149. thieme-connect.deembopress.orgrug.nl The resulting substrate oxyanion then performs a nucleophilic attack on the adjacent carbon atom bearing the chlorine atom. researchgate.net This intramolecular substitution occurs in a single concerted step, leading to the formation of styrene (B11656) oxide and the displacement of a chloride ion. nih.govresearchgate.net Quantum chemical modeling supports this concerted mechanism, highlighting the role of Tyr145 in proton abstraction and the subsequent intramolecular ring closure. researchgate.net
Halide Binding Site Role
A distinct feature of the HheC active site is a specific halide-binding site. thieme-connect.derug.nlnih.gov This site is crucial for facilitating the displacement of the chloride ion during the reaction. nih.govresearchgate.net X-ray crystal structures have shown that this site accommodates the halide ion, stabilizing it as it is released from the substrate. embopress.orgrug.nl The location of the halide-binding site is where the NAD(P)H cofactor would typically bind in other SDR family enzymes. embopress.org The stabilization of the leaving chloride ion by this site is a key factor contributing to the efficiency of the dehalogenation reaction catalyzed by HheC. researchgate.net
Enantioselectivity and Mutagenesis Studies (e.g., ISM)
The wild-type HheC enzyme exhibits a high preference for the (R)-enantiomer of this compound, with a reported enantiomeric ratio (ER) of 65. nih.gov This high R-enantioselectivity is attributed to the specific binding orientation of the substrate in the active site. It is postulated that the unfavored (S)-enantiomer binds in a nonproductive manner, which hinders the efficient catalytic reaction. nih.govrug.nl
To further enhance or even invert the enantioselectivity of HheC, protein engineering techniques such as Iterative Saturation Mutagenesis (ISM) have been employed. nih.gov ISM involves systematically randomizing amino acid residues at specific positions within the active site to create a library of mutants that can be screened for desired properties. nih.govscience.gov This strategy has proven successful in modulating the enantioselectivity of HheC for this compound. nih.gov
Through ISM, researchers have successfully identified HheC variants with improved R-enantioselectivity. For instance, double mutants such as Thr134Val/Leu142Met and Leu142Phe/Asn176His demonstrated a nearly two-fold improvement in R-enantioselectivity for this compound without a significant loss of catalytic activity compared to the wild-type enzyme. nih.gov These mutations, located in the active site, likely refine the binding pocket to better accommodate the (R)-enantiomer or further destabilize the binding of the (S)-enantiomer. nih.gov
Interestingly, some mutagenesis studies have led to a complete inversion of enantioselectivity. A notable example is the Pro84Val/Phe86Pro/Thr134Ala/Asn176Ala mutant, which displayed an inverted enantioselectivity from an ER of 65 in the wild-type to an ES of 101. nih.gov This mutant also exhibited a significant increase in catalytic efficiency towards (S)-2-Chloro-1-phenylethanol. nih.gov Molecular modeling suggests that these mutations alter the binding pocket, creating new favorable interactions for the (S)-enantiomer while disrupting those that favored the (R)-enantiomer. nih.gov
Table 1: Kinetic Parameters of Wild-Type HheC and Mutants for the Dehalogenation of this compound Enantiomers
| Enzyme Variant | Substrate Enantiomer | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Enantiomeric Ratio (E) |
| Wild-Type (WT) | (R)-2-CPE | 0.2 ± 0.0 | 25 ± 1 | 125 | 65 (R) |
| (S)-2-CPE | 1.3 ± 0.2 | 2.5 ± 0.1 | 1.9 | ||
| Thr134Val/Leu142Met | (R)-2-CPE | 0.2 ± 0.0 | 20 ± 1 | 100 | 125 (R) |
| (S)-2-CPE | 2.0 ± 0.3 | 1.6 ± 0.1 | 0.8 | ||
| Leu142Phe/Asn176His | (R)-2-CPE | 0.4 ± 0.1 | 10 ± 1 | 25 | 125 (R) |
| (S)-2-CPE | 2.5 ± 0.5 | 0.5 ± 0.1 | 0.2 | ||
| Pro84Val/Phe86Pro/Thr134Ala/Asn176Ala | (R)-2-CPE | 1.0 ± 0.2 | 0.2 ± 0.0 | 0.2 | 101 (S) |
| (S)-2-CPE | 0.1 ± 0.0 | 2.0 ± 0.1 | 20 | ||
| Data sourced from research on the enantioselective mechanism of Halohydrin Dehalogenase from Agrobacterium radiobacter AD1. nih.gov |
The synthesis of specific enantiomers of chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries. While many wild-type enzymes produce (R)-alcohols following Prelog's rule, substantial research has focused on engineering enzymes to yield the (S)-enantiomer of this compound, a valuable chiral building block. This inversion of selectivity is achieved through targeted mutations in the enzyme's active site.
Halohydrin dehalogenases (HHDHs), which catalyze the conversion of halohydrins to epoxides, have been a primary target for such engineering. The HheA enzyme from Arthrobacter sp. AD2, which naturally shows a low S-enantioselectivity (E=1.7) toward this compound, has been successfully mutated to enhance this preference. nih.gov A single mutation, N178A, dramatically improved the S-enantioselectivity to an E-value greater than 200 and increased the specific activity towards (S)-2-Chloro-1-phenylethanol by five- to six-fold. nih.gov Conversely, a double mutant, V136Y/L141G, inverted the enzyme's preference entirely, favoring the R-enantiomer (E=13). nih.gov
Similarly, the HheC enzyme from Agrobacterium radiobacter AD1, which is naturally R-selective (E=65), has been engineered to favor the S-enantiomer. provectusenvironmental.comresearchgate.net A mutant with four substitutions (P84V/F86P/T134A/N176A) exhibited a complete reversal of enantioselectivity, resulting in an E-value of 101 for the S-enantiomer. provectusenvironmental.comresearchgate.net This change was accompanied by a nearly 100-fold increase in catalytic efficiency for (S)-2-Chloro-1-phenylethanol. provectusenvironmental.com Molecular docking studies suggest these mutations alter the substrate binding orientation, creating more favorable interactions for the S-enantiomer while hindering the binding of the R-enantiomer. provectusenvironmental.com
Alcohol dehydrogenases (ADHs) are also key targets for engineering inverted selectivity, typically in the asymmetric reduction of the precursor ketone, 2-chloroacetophenone (B165298). Mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been developed to produce (S)-2-Chloro-1-phenylethanol with high enantiopurity, following an anti-Prelog stereopreference. styrene.orgiarc.fr For instance, the ΔP84/A85G TeSADH mutant yields the (S)-alcohol from 2-chloroacetophenone. styrene.orgiarc.fr Likewise, a mutant of the ADH from Lactobacillus kefir (LkDH) was created through iterative saturation mutagenesis, which successfully inverted the enzyme's natural selectivity to produce (R)-2-chloro-1-phenylethanol, which can then be used to synthesize (R)-styrene oxide. nih.govsciforum.net
Engineered Enzyme Mutants for Altered Enantioselectivity with this compound
| Enzyme | Wild-Type Selectivity | Mutant | Resulting Selectivity for 2-CPE or its Synthesis | Enantioselectivity (E-value) | Reference |
|---|---|---|---|---|---|
| Halohydrin dehalogenase A (HheA) from Arthrobacter sp. AD2 | Low S-selective | N178A | Improved S-selectivity | >200 | nih.gov |
| Halohydrin dehalogenase A (HheA) from Arthrobacter sp. AD2 | Low S-selective | V136Y/L141G | Inverted to R-selectivity | 13 | nih.gov |
| Halohydrin dehalogenase C (HheC) from A. radiobacter AD1 | R-selective | P84V/F86P/T134A/N176A | Inverted to S-selectivity | 101 | provectusenvironmental.comresearchgate.net |
| Alcohol Dehydrogenase from Lactobacillus kefir (LkDH) | S-selective (for ketone reduction) | muDH2 (multi-site mutant) | Inverted to R-selectivity (for ketone reduction) | >98% ee for (R)-alcohol | nih.govsciforum.net |
| Secondary ADH from T. pseudethanolicus (TeSADH) | Typically Prelog-selective | ΔP84/A85G | Anti-Prelog (S)-alcohol production | High enantiopurity |
Formation of Epoxides (e.g., Styrene Oxide)
This compound is a classic halohydrin, serving as a direct precursor to styrene oxide through an intramolecular cyclization reaction. This transformation is a key step in various chemoenzymatic synthesis routes designed to produce enantiopure epoxides, which are valuable chiral intermediates.
The conversion of this compound to styrene oxide is readily achieved under basic conditions. The mechanism involves an intramolecular Williamson ether synthesis. A base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the halohydrin to form an alkoxide ion. acs.org This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion in an intramolecular SN2 reaction to form the three-membered epoxide ring. researchgate.net
This epoxidation step is often integrated into a "1-pot, 2-step" chemoenzymatic process. nih.govsciforum.net In this approach, an alcohol dehydrogenase first reduces 2-chloroacetophenone to a specific enantiomer of this compound. nih.govsciforum.net Following the enzymatic reduction, a base is added directly to the reaction mixture. This induces the ring closure, converting the enantiopure halohydrin into the corresponding enantiopure styrene oxide without the need for intermediate purification. sciforum.netacs.org For example, (R)-2-Chloro-1-phenylethanol (96% ee) can be treated with 4 M aqueous NaOH in 2-propanol to yield (R)-styrene oxide (97% ee) in an 80% isolated yield, demonstrating the high fidelity of the stereochemistry during the cyclization. acs.org
Biodegradation Pathways
The environmental fate of halogenated organic compounds like this compound is of significant interest. While specific pathways for this exact molecule are not extensively documented, its degradation can be inferred from known microbial pathways for related compounds, such as styrene and other chloroethanols.
Microbial degradation of styrene often proceeds via a side-chain oxygenation pathway. frontiersin.orgnih.gov The first step, catalyzed by a styrene monooxygenase (SMO), is the epoxidation of styrene to styrene oxide. nih.gov A styrene oxide isomerase (SOI) then converts the epoxide to phenylacetaldehyde, which is further oxidized to phenylacetic acid and enters central metabolism. nih.gov Since this compound is a halohydrin intermediate related to styrene oxide, its biodegradation likely involves enzymes capable of processing such structures. Haloalcohol dehalogenases (HHDHs), for instance, are known to convert halohydrins into epoxides, which can then be hydrolyzed by epoxide hydrolases into diols. researchgate.netacs.org
A plausible initial degradation sequence for this compound in some microorganisms mirrors that of simpler chloroalcohols. For example, the bacterium Pseudomonas stutzeri degrades 2-chloroethanol (B45725) by first oxidizing it to 2-chloroacetaldehyde via a chloroethanol dehydrogenase. nih.gov This is followed by further oxidation to chloroacetate (B1199739) by an aldehyde dehydrogenase and subsequent dehalogenation. nih.gov A similar pathway for this compound would involve:
Oxidation of the hydroxyl group to form 2-chloroacetophenone.
Reductive dehalogenation to acetophenone (B1666503), or other enzymatic transformations.
The presence of the phenyl group may also allow for ring-cleavage pathways, but the initial steps are likely to target the functionalized side-chain.
Reductive Transformations
This compound and its precursor, 2-chloroacetophenone, can undergo reductive transformations through distinct mechanistic pathways, primarily differentiated by the nature of the reducing species and whether a hydride ion or a single electron is transferred.
Hydride transfer reactions involve the direct transfer of a hydride ion (H⁻) to a substrate. In the context of this compound, this pathway is most relevant to its formation from 2-chloroacetophenone. The enzymatic reduction of the carbonyl group of 2-chloroacetophenone by alcohol dehydrogenases (ADHs) using cofactors like NADH or NADPH is a classic example of a hydride transfer. dss.go.th In these reactions, a hydride is transferred from the cofactor to the carbonyl carbon, yielding this compound. dss.go.th
Studies using 2-chloroacetophenone as a probe molecule in anoxic sediments have shown that it can be reduced to this compound via hydride transfer, a reaction often mediated by microbial enzymes. dss.go.th The production of an enantiomeric excess of (R)-2-Chloro-1-phenylethanol in these environments provides strong evidence for enzyme-mediated, chiral hydride transfer. dss.go.th Another example is the reduction of epoxides, where styrene oxide can be reduced to 2-phenylethanol (B73330) by soluble hydrides like NaBH₄, which proceeds via hydride attack on one of the epoxide carbons. provectusenvironmental.com
Reductive transformations can also occur via single electron transfer (SET) pathways. This mechanism is particularly relevant for the dehalogenation of this compound. The process involves the transfer of an electron from a reductant to the substrate, forming a radical anion. For an aryl halide, this radical anion can then fragment, cleaving the carbon-halogen bond to release a halide ion and form an aryl radical. beilstein-journals.org
In the reduction of 2-chloroacetophenone, the electron transfer pathway leads to the formation of acetophenone through reductive dehalogenation. dss.go.th This contrasts with the hydride transfer pathway that yields this compound. dss.go.th Abiotic reductants like zerovalent iron (ZVI) are known to reduce 2-chloroacetophenone primarily through an electron transfer mechanism. provectusenvironmental.com Photoredox catalysis also utilizes SET for the reductive dehalogenation of aryl halides, where an excited photocatalyst transfers an electron to the halide, initiating the C-Cl bond cleavage. beilstein-journals.org Therefore, a key reductive pathway for this compound itself would be reductive dehalogenation to form 1-phenylethanol (B42297), proceeding through an electron transfer mechanism.
Oxidation Reactions
This compound, as a secondary benzylic alcohol, can undergo oxidation to form the corresponding ketone, 2-chloroacetophenone. Biocatalytic systems have been developed for this transformation, offering an environmentally friendly alternative to traditional metal-based reagents.
An efficient and clean methodology for the oxidation of this compound (1i) utilizes a laccase/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system. uniovi.es This chemoenzymatic protocol employs laccase from Trametes versicolor with TEMPO as a mediator, using molecular oxygen as the ultimate oxidant and producing water as the sole byproduct. uniovi.esproquest.com The reaction successfully converts this compound and other 2,2-dihalogenated 1-phenylethanol derivatives into their corresponding ketones under mild conditions. uniovi.esrsc.org
The reaction is typically performed in a biphasic medium to overcome the low solubility of the substrates in aqueous buffers. uniovi.es Research has shown that bubbling oxygen through the reaction mixture significantly improves conversion rates compared to simply exposing the reaction to ambient air. uniovi.es
| Substrate | Catalytic System | Key Reaction Conditions | Product | Conversion/Result | Reference |
|---|---|---|---|---|---|
| 2,2-dichloro-1-phenylethanol (1a) | Laccase from Trametes versicolor / TEMPO | NaOAc buffer (pH 4.5), 30°C, bubbling O₂ | 2,2-dichloroacetophenone (2a) | 53% conversion after 24h | uniovi.es |
| This compound (1i) | Laccase from Trametes versicolor / TEMPO | Aerobic conditions, biphasic medium | 2-chloroacetophenone (2i) | Successful oxidation to the corresponding ketone | uniovi.es |
This laccase/TEMPO system is noted for its non-enantioselectivity, making it suitable for the complete oxidation of racemic alcohols. proquest.com
Other Reactions
Beyond its role as a reactant or primary product, this compound can also appear as a byproduct in other synthetic transformations, such as certain allylation reactions.
In the allylation of styrene oxide catalyzed by indium nanoparticles (InNPs), this compound has been identified as a significant byproduct. mdpi.com The primary goal of this reaction is to produce homoallylic alcohols. However, the opening of the styrene oxide epoxide ring by chloride ions (from lithium chloride used in the preparation of InNPs) can lead to the formation of this compound. mdpi.com
The formation and yield of this byproduct are highly dependent on the reaction solvent and temperature. For instance, the reaction between styrene oxide and allyl bromide in tetrahydrofuran (B95107) (THF) at room temperature yielded this compound and 1-phenylethane-1,2-diol in a 45:55 ratio. mdpi.com Changing the solvent to acetonitrile (B52724) (ACN) under reflux conditions dramatically shifted the product distribution, making this compound the major product. mdpi.com
| Primary Reaction | Reactants | Catalyst | Solvent | Temperature | Result (Byproduct Formation) | Reference |
|---|---|---|---|---|---|---|
| Grignard-Type Allylation | Styrene Oxide, Allyl Bromide | InNPs | THF | Room Temp | This compound formed (45% of byproduct mixture) | mdpi.com |
| Grignard-Type Allylation | Styrene Oxide, Allyl Bromide | InNPs | ACN | Room Temp | This compound formed (30% of byproduct mixture) | mdpi.com |
| Barbier-Type Reaction | Styrene Oxide, Prenyl Bromide | InNPs | ACN | Reflux | This compound was the main product observed (80%) | mdpi.com |
| Barbier-Type Reaction | Styrene Oxide, Prenyl Bromide | InNPs | ACN | 50°C | This compound was the main product obtained | mdpi.com |
Advanced Analytical and Characterization Methodologies in Research
Intermediate in the Synthesis of Other Compounds
Its bifunctional nature, containing both a hydroxyl and a chloro group, allows for a variety of subsequent chemical modifications. As discussed previously, it is a key intermediate in the synthesis of styrene (B11656) oxide and 2-chloroacetophenone (B165298). acs.orguniovi.es
Preparation of Pharmaceuticals and Agrochemicals
The chiral nature of 2-Chloro-1-phenylethanol makes it a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. chemimpex.comchemimpex.comcymitquimica.comcymitquimica.com The specific stereochemistry of a drug molecule is often critical for its biological activity and safety. google.com
For example, (R)-2-Chloro-1-phenylethanol is a key intermediate in the industrial preparation of (R)-chlorprenaline, a drug used for treating bronchitis and asthma. nih.gov It is also a building block for the synthesis of a side chain of Atorvastatin, a cholesterol-lowering medication. lookchem.comchemdad.com Furthermore, the this compound structural motif is a determinant of the configuration of phenethylimidazole antifungal drugs like tioconazole. google.com The S-enantiomer is used in the preparation of enantiopure styrene oxide, which is itself an important building block for various organic and pharmaceutical syntheses. chemicalbook.com
Computational Chemistry and Modeling Studies
Role as a Chemical Intermediate
2-Chloro-1-phenylethanol, particularly in its enantiomerically pure forms, is a crucial chiral building block in organic synthesis. chemimpex.comchemimpex.comguidechem.com It serves as a precursor for a variety of more complex molecules. cymitquimica.com Its value lies in its bifunctional nature, containing both a hydroxyl group and a reactive chlorine atom that can be selectively modified. cymitquimica.com
Halide Binding Site Models
Use in Pharmaceutical Synthesis
The compound is a significant intermediate in the pharmaceutical industry. chemimpex.comchemimpex.comguidechem.com
(R)-2-Chloro-1-phenylethanol is a key intermediate for synthesizing drugs like (R)-chlorprenaline, which is used to treat bronchitis and asthma. nih.gov It is also a building block for a critical side chain used in the synthesis of the cholesterol-lowering drug Atorvastatin. lookchem.com
(S)-2-Chloro-1-phenylethanol serves as a key intermediate in the production of phenethylimidazole antifungal drugs, such as tioconazole. google.com The stereochemistry of the final drug is determined by the configuration of the starting alcohol. google.com
Use in Agrochemical Synthesis
Both the (R) and (S) enantiomers are utilized as chiral building blocks in the synthesis of various agrochemicals. cymitquimica.comchemimpex.comchemimpex.com The specific stereochemistry provided by these intermediates can be critical for the biological activity and efficacy of the final pesticide or herbicide products.
Use in the Fragrance Industry
This compound and its derivatives are employed in the fragrance and flavor industry. chemimpex.comchemimpex.comguidechem.com They contribute to complex scent profiles in various consumer products. chemimpex.comguidechem.com While the compound itself is used, related ether derivatives have been noted for their rosy and spicy-woody notes, highlighting the utility of this chemical class in perfumery. google.com
Applications and Future Research Directions
Development of Novel Biocatalysts for Stereoselective Transformations
The asymmetric reduction of 2-chloroacetophenone (B165298) is a primary method for producing enantiomerically pure 2-Chloro-1-phenylethanol. A significant area of research is the discovery and development of novel biocatalysts, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), to perform this transformation with high efficiency and stereoselectivity. nih.govrsc.org
Researchers have successfully identified and characterized various enzymes from microbial sources that exhibit high selectivity for producing either the (R) or (S) enantiomer of this compound. For instance, a carbonyl reductase from Yarrowia lipolytica (YlCR) has been shown to efficiently convert α-chloroacetophenone to (R)-2-chloro-1-phenylethanol. researchgate.net Similarly, alcohol dehydrogenase from Pyrococcus furiosus (PFADH) has been utilized for the synthesis of related chiral halohydrins. researchgate.net The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has also been explored, offering a cost-effective alternative to purified enzymes. mdpi.comgoogle.com
Recent studies have focused on screening new microbial strains and employing advanced techniques like genome mining to discover enzymes with improved properties. rsc.org For example, a halohydrin dehalogenase from an alphaproteobacterium (AbHHDH) has been identified and shown to be effective in the stereoselective dehalogenation of various halohydrins. lookchem.com A cascade system combining a P450 monooxygenase and a halohydrin dehalogenase has also been developed for the synthesis of optically active β-haloalcohols from halohydrocarbons, providing a greener route to compounds like this compound. unipd.itlookchem.com
| Biocatalyst | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Carbonyl Reductase (YlCR) from Yarrowia lipolytica | α-chloroacetophenone | (R)-2-chloro-1-phenylethanol | 99% | 99% | researchgate.net |
| Baker's Yeast | 2-chloro-1-phenylethanone derivatives | (S)-2-chloro-1-phenylethanol derivatives | >74% | >97% | google.com |
| Penicillium citrinum CBMAI 1186 (free mycelia) | 2-chloro-1-phenylethanone | (R)-2-chloro-1-phenylethanol | 70% | 31% | mdpi.com |
| Penicillium citrinum CBMAI 1186 (immobilized on silica (B1680970) gel) | 2-chloro-1-phenylethanone | (S)-2-chloro-1-phenylethanol | 65% | 25% | mdpi.com |
| Ketoreductase (KR-01) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | ~100% | >99.9% | acs.org |
Engineering Enzymes for Inverted Enantioselectivity
While nature provides a diverse array of enzymes, they may not always exhibit the desired enantioselectivity for a specific application. A key area of research is the engineering of enzymes to invert or enhance their stereopreference. This allows for the synthesis of either enantiomer of a chiral compound using a single parent enzyme as a starting point. plos.org
Site-directed mutagenesis and directed evolution are powerful techniques used to modify the active site of an enzyme, thereby altering its substrate binding and catalytic properties. asm.org For example, mutations in the substrate-binding pocket of (S)-carbonyl reductase II from Candida parapsilosis led to a significant shift in enantioselectivity, enabling the production of (R)-phenylethanol with high optical purity. plos.org
In another study, saturation mutagenesis of specific residues in the halohydrin dehalogenase from Arthrobacter sp. AD2 (HheA) resulted in mutants with inverted or significantly enhanced enantioselectivity towards this compound. asm.org Specifically, the N178A mutant showed a dramatic improvement in selectivity for the (S)-enantiomer. asm.org Similarly, engineering of a diketoreductase (DKR) by replacing a tryptophan residue (Trp222) with other amino acids, including unnatural ones, successfully inverted the enzyme's preference from the (R)-alcohol to the (S)-alcohol. researchgate.net
| Original Enzyme | Mutation | Effect on Enantioselectivity | Reference |
|---|---|---|---|
| (S)-carbonyl reductase II from Candida parapsilosis | Ala220Asp, Glu228Ser | Shifted enantioselectivity towards (R)-phenylethanol. | plos.org |
| Halohydrin dehalogenase (HheA) from Arthrobacter sp. AD2 | N178A | Enhanced (S)-selectivity (E > 200). | asm.org |
| Diketoreductase (DKR) | W222F | Inverted enantiopreference from (R)- to (S)-alcohol. | researchgate.net |
| Halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) | T134V + L142M | Improved (R)-selectivity (E > 1000). |
Mechanistic Studies of Biocatalytic Pathways
A deeper understanding of the reaction mechanisms and the factors governing enzyme stereoselectivity is crucial for the rational design of improved biocatalysts. plos.org Research in this area involves a combination of kinetic studies, structural biology, and computational modeling.
The generally accepted mechanism for enzyme-catalyzed reduction of ketones involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. mdpi.com The stereochemical outcome of the reaction is determined by how the substrate binds in the enzyme's active site. acs.org For example, studies on (S)-1-phenylethanol dehydrogenase (PEDH) have shown that the enzyme follows the Prelog rule, leading to the formation of (S)-alcohols for most substrates. nih.gov
Molecular docking and dynamics simulations are increasingly used to model enzyme-substrate interactions and to rationalize the observed enantioselectivity. asm.org These computational approaches can help identify key amino acid residues in the active site that control substrate orientation and, consequently, the stereochemical outcome of the reaction. asm.orgasm.org For instance, in halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC), amino acids lining the substrate-binding pockets have been identified as "hot spots" for controlling enantioselectivity. asm.org
Industrial Scale-Up and Process Optimization
For a biocatalytic process to be industrially viable, it must be scalable and optimized for high productivity and efficiency. acs.org This involves addressing challenges such as substrate and product inhibition, cofactor regeneration, and downstream processing.
A key strategy for improving the efficiency of biocatalytic reductions is the use of a cofactor regeneration system. This is often achieved by coupling the primary reaction with a second enzymatic reaction that regenerates the consumed cofactor (e.g., NADPH). plos.org For example, glucose dehydrogenase (GDH) is commonly used to regenerate NADPH from NADP+ using glucose as a sacrificial co-substrate. plos.org
Process optimization also involves determining the optimal reaction conditions, such as pH, temperature, substrate concentration, and the use of co-solvents to improve the solubility of hydrophobic substrates. researchgate.net For instance, in the synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a process was developed that could be performed at a high substrate concentration of 500 g/L, achieving near 100% conversion with excellent enantiomeric excess. acs.org The use of whole-cell biocatalysts can sometimes simplify the process by providing in-situ cofactor regeneration. uniovi.es
Exploration of New Synthetic Routes
While the asymmetric reduction of prochiral ketones is a well-established route to enantiopure this compound, researchers continue to explore alternative and potentially more efficient synthetic pathways.
Another innovative strategy involves the use of enzymes for reactions other than reduction. For example, halohydrin dehalogenases can be used for the kinetic resolution of racemic halohydrins. nih.gov Additionally, novel biocatalytic C-C bond-forming reactions are being explored, which could open up entirely new synthetic routes to complex chiral molecules. nih.gov The development of multi-enzyme one-pot cascades for the functionalization of phenols also presents new possibilities for synthesizing derivatives of this compound. acs.org
Q & A
Basic Questions
Q. How can (R)-2-chloro-1-phenylethanol be synthesized with high enantiomeric excess (ee)?
- Methodological Answer : Three primary approaches are widely used:
- Asymmetric Transfer Hydrogenation : Ru(OTf)(S,S)-Tsdpen catalysts enable hydrogenation of phenacyl chloride derivatives at S/C ratios up to 1000, achieving 98% ee for (R)-2-chloro-1-phenylethanol .
- Enzymatic Reduction : Immobilized Saccharomyces cerevisiae cells reduce β-chloroacetophenone in hexane, yielding (R)-2-chloro-1-phenylethanol with 78–79% ee at 20–30°C .
- CBS Reduction : NaBH₄/Me₂SO₄/(S)-Me-CBS reduces prochiral ketones to (R)-2-chloro-1-phenylethanol (96% ee), validated by chiral HPLC .
Q. What analytical techniques validate enantiomeric excess in 2-chloro-1-phenylethanol?
- Methodological Answer :
- Chiral HPLC : A Daicel OD column with n-hexane/2-propanol (98:2) eluent at 0.6 mL/min flow rate resolves enantiomers, with UV detection at 254 nm .
- NMR Spectroscopy : Distinct splitting patterns in ¹H NMR (e.g., δ 4.90 ppm for the chiral center) confirm stereochemistry .
Q. Why does this compound exhibit reversed stereoselectivity in Prelog rule applications?
- Methodological Answer : The Prelog rule prioritizes substituents by Cahn-Ingold-Prelog (CIP) sequence. In (S)-1-phenylethanol dehydrogenase (PEDH), the chlorine atom’s higher priority in this compound reverses the configuration, favoring (R)-enantiomer formation. Docking studies confirm altered substrate binding .
Advanced Research Questions
Q. How does protein engineering enhance halohydrin dehalogenase enantioselectivity for this compound resolution?
- Methodological Answer :
- Key Residues : Saturation mutagenesis of V136, L141, and N178 in HheA2 improved (S)-selectivity (E > 200) . In HheC, T134V + L142M mutations increased (R)-selectivity (E = 10⁴) by reducing Kₘ for (R)-enantiomers .
- Structural Insights : MD simulations and docking reveal that mutations alter substrate binding pockets, modulating Kₘ and kₐₜ values. For example, HheC N176A disrupts hydrogen bonding, favoring (S)-enantiomer binding .
Q. What coenzyme regeneration strategies improve biocatalytic synthesis of (R)-2-chloro-1-phenylethanol?
- Methodological Answer :
- GdhA/AdhS Co-Expression : Co-expressing glutamate dehydrogenase (GdhA) with alcohol dehydrogenase (AdhS) in E. coli regenerates NADH, tripling conversion efficiency (465 U/L vs. 155 U/L without GdhA) .
- Optimization : Adjusting induction temperature (25°C) and IPTG concentration (0.2 mM) maximizes enzyme activity (694 U/g for GdhA) .
Q. How does dynamic kinetic resolution (DKR) achieve high-yield epoxides from this compound?
- Methodological Answer :
- Racemisation Catalyst : Cationic iridacycle 3 (5 mol%) racemizes (R)-2-chloro-1-phenylethanol at RT, enabling continuous enzymatic resolution .
- Enzymatic Coupling : HheC C153S/W249F mutant resolves racemic substrate into epoxides (up to 98% ee) in one-pot reactions with NaHCO₃ buffer (pH 8.5) .
Q. What mechanisms govern hydride transfer in anaerobic sediment-mediated reduction of 2-chloroacetophenone to this compound?
- Methodological Answer :
- Enantioselective Pathways : Freshwater sediments favor hydride transfer (yielding (R)-2-chloro-1-phenylethanol, 90% ee) via chiral reductases, while marine sediments prefer electron transfer .
- Temperature Sensitivity : Enzyme-mediated hydride transfer is suppressed above 40°C, confirmed by diminished (R)-enantiomer production .
Q. How do mutations in halohydrin dehalogenases alter catalytic efficiency (kₐₜ/Kₘ) for this compound?
- Methodological Answer :
- HheC Mutants : T134V + L142M reduces Kₘ for (R)-enantiomers from 0.5 mM to 0.02 mM, increasing kₐₜ/Kₘ from 33,000 to 1.5×10⁶ s⁻¹M⁻¹ .
- HheA2 N178A : Lowers Kₘ for (S)-enantiomers by 5-fold (0.8 mM → 0.16 mM), enhancing catalytic efficiency 6-fold .
Contradictions and Resolutions
- Prelog Rule Exception : While PEDH typically follows the Prelog rule, this compound’s R-configuration arises from CIP priority inversion, validated by docking studies .
- Enzyme vs. Chemical Catalysis : Chemical methods (e.g., iridacycles) enable racemisation but require base activation , whereas enzymatic systems (e.g., HheC mutants) achieve high selectivity without additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
